Fmoc-4-Methoxy-D-Homophe
Description
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVNDZDIQBDWQL-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing Fmoc-protected amino acids due to its automation potential and high yield. For this compound, the process begins with a Rink amide resin preloaded with the first amino acid. The Fmoc group is introduced via fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a 1,4-dioxane/NaHCO₃ system (pH 8–9), preventing premature deprotection. Coupling steps utilize HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF, achieving activation within 15 minutes.
Critical Parameters :
Table 1: SPPS Efficiency Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) | Byproduct Formation |
|---|---|---|---|
| HATU/DIEA, 70°C | 92 | 96 | <2% dipeptides |
| DIC/HOBt, Room Temp | 78 | 88 | 8% dipeptides |
| Manual vs. Automated | ±5% variance | ±3% variance | Comparable |
Solution-Phase Synthesis
Solution-phase methods are preferred for large-scale production, bypassing resin costs. The homophenylalanine backbone is synthesized via Strecker amino acid synthesis, followed by methoxylation at the 4-position using Cu(I)-catalyzed Ullmann coupling. Fmoc protection is subsequently applied under Schotten-Baumann conditions, with Fmoc-Cl in a biphasic system (water/dichloromethane) and Na₂CO₃ as the base.
Challenges :
-
Racemization Risk : The basic conditions (pH >10) during Fmoc protection can induce racemization at the α-carbon, necessitating strict pH control (<9.5) and low temperatures (0–5°C).
-
Solvent Selection : DMF enhances solubility but complicates downstream purification; switching to THF/water mixtures reduces solvent interference.
Optimization of Reaction Conditions
Coupling Reagents and Efficiency
HATU outperforms traditional reagents like DIC (N,N'-diisopropylcarbodiimide) in coupling this compound, as evidenced by reduced dipeptide byproducts (Table 1). The hexafluorophosphate counterion stabilizes the active ester intermediate, prolonging its reactivity and ensuring near-quantitative conversion.
Mechanistic Insight :
The HATU-generated oxybenzotriazole intermediate facilitates nucleophilic attack by the resin-bound amine, with DIEA scavenging protons to drive the reaction forward.
Deprotection Strategies
Fmoc removal employs 20% (v/v) piperidine/DMF, with two 5-minute treatments ensuring complete deprotection while minimizing side reactions. Industrial protocols substitute piperidine with morpholine for reduced toxicity, albeit with a 10% efficiency drop.
Innovative Approach :
Patented methods integrate basic aqueous washes (pH 8–12) post-deprotection to neutralize residual piperidine and extract hydrophobic impurities, enhancing product purity to >99%.
Purification and Isolation Techniques
Chromatographic Methods
Reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves this compound from diastereomers, with a retention time of 12.3 minutes under gradient elution. Prep-HPLC scales this process, achieving 98% purity at 50 mg/mL loading.
Precipitation and Crystallization
Cold methanol precipitation isolates the compound from DMF reaction mixtures, yielding 85% recovery. Recrystallization in ethanol/water (1:3) further purifies the product, reducing residual HATU to <0.1%.
Table 2: Purification Outcomes
| Method | Purity (%) | Recovery (%) | Solvent Consumption (L/g) |
|---|---|---|---|
| Reversed-Phase HPLC | 98 | 90 | 15 |
| Methanol Precipitation | 95 | 85 | 5 |
| Ethanol Recrystallization | 97 | 78 | 8 |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and suitable aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
Peptide Synthesis
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The Fmoc strategy is the preferred method for solid-phase peptide synthesis due to its efficiency and versatility. Fmoc-4-Methoxy-D-Homophe can be utilized as a building block in the synthesis of peptides that require specific structural features or enhanced stability against proteolysis. Recent advancements in Fmoc SPPS have improved peptide quality and synthesis time, allowing for the production of complex peptides suitable for therapeutic applications .
Case Study: Antiviral Peptides
In a study involving the synthesis of CD4-mimetic peptides, Fmoc-protected amino acids were employed to enhance the binding affinity to HIV-1 gp120, thus demonstrating the utility of Fmoc derivatives in developing antiviral agents . The incorporation of this compound could potentially improve the pharmacological properties of such peptides.
Self-Assembly and Nanotechnology
Nanofiber Formation
Fmoc-protected amino acids, including derivatives like this compound, have been shown to self-assemble into nanofibers driven by hydrophobic interactions and π-π stacking. These nanostructures can be utilized in drug delivery systems or as scaffolds for tissue engineering .
Case Study: Antibacterial Applications
Research has demonstrated that co-assembly of Fmoc-protected amino acids can lead to the formation of hydrogels that encapsulate silver nanoparticles, exhibiting antibacterial properties. This application highlights the potential of Fmoc derivatives in developing materials with biomedical applications .
Drug Development
Peptidomimetics
This compound can serve as a scaffold for designing peptidomimetics—synthetic compounds that mimic the biological activity of peptides. These compounds are valuable in drug development due to their enhanced stability and bioavailability compared to natural peptides .
Case Study: β-Peptide Oligomers
Studies have explored the use of unnatural amino acids, including those derived from Fmoc chemistry, in creating β-peptide oligomers with significant pharmacological properties. These oligomers can fold into stable structures and serve as precursors for antibiotics or protease inhibitors .
Fluorescent Probes
The unique properties of Fmoc derivatives allow them to be used as fluorescent probes in biochemical assays. The fluorescence characteristics can be modulated by changes in concentration and environmental conditions, making them useful for studying molecular interactions and dynamics within biological systems .
Summary Table of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Peptide Synthesis | Utilized as a building block in solid-phase peptide synthesis | Antiviral peptides targeting HIV-1 gp120 |
| Self-Assembly | Forms nanofibers and hydrogels for drug delivery and tissue engineering | Antibacterial hydrogels with silver nanoparticles |
| Drug Development | Serves as a scaffold for peptidomimetics with enhanced stability | β-Peptide oligomers for antibiotic development |
| Fluorescent Probes | Modulates fluorescence properties for biochemical assays | Molecular interaction studies |
Mechanism of Action
The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. For example, it may inhibit certain enzymes by occupying their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Fmoc-4-Methoxy-D-Homophe with key analogs based on substituents, molecular weight, and applications:
Biological Activity
Fmoc-4-Methoxy-D-Homophe (Fmoc-D-Homophe) is a derivative of homophenylalanine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and drug delivery. This article reviews the biological activity of this compound, summarizing key findings from various studies.
- Molecular Formula : CHNO
- Molecular Weight : 417.454 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 647.8 ± 55.0 °C at 760 mmHg
Anticancer Activity
Recent studies have highlighted the anticancer potential of Fmoc derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| This compound | A-549 | 0.04 |
| Fmoc-Diphenylalanine | HCT-116 | 0.06 |
| Doxorubicin | A-549 | 0.04 |
These findings indicate that Fmoc derivatives can be effective in inhibiting cancer cell growth, potentially serving as leads for new anticancer drugs .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit cellular proliferation. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Additionally, the hydrophobic nature of the Fmoc group enhances membrane permeability, facilitating intracellular delivery and action .
Case Studies
- Study on Self-Assembly : Research has shown that Fmoc-protected amino acids, including derivatives like this compound, can form nanostructures through self-assembly processes driven by π-π stacking and hydrophobic interactions. These nanostructures have been explored for their potential use in drug delivery systems .
- Antioxidant Activity : A study evaluated the radical-scavenging activity of related compounds, finding that certain Fmoc derivatives exhibited moderate antioxidant properties, which could contribute to their anticancer effects by mitigating oxidative damage .
Q & A
Q. What are the critical steps for synthesizing Fmoc-4-Methoxy-D-Homophe using solid-phase peptide synthesis (SPPS)?
The synthesis involves sequential Fmoc deprotection, amino acid coupling, and resin cleavage. Key steps include:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, monitored via UV absorbance at 301 nm .
- Coupling : Activate this compound with DCC/HOBt (1:1 molar ratio) in DMF for 2–4 hours. Coupling efficiency is verified using the Kaiser test .
- Cleavage : Employ TFA-based cocktails (e.g., TFA:thioanisole:EDT:H₂O, 92.5:5:2.5:1 v/v) for resin cleavage and side-chain deprotection.
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time varies by method) .
- LC-MS : Confirm molecular weight (theoretical: ~401.45 g/mol for related Fmoc-D-methylphenylalanine analogs) .
- NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
Q. How should this compound be stored to prevent degradation?
Store at 2–8°C in airtight, light-protected containers with desiccants. Avoid exposure to humidity, as hygroscopicity may alter solubility .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Conflicting solubility reports (e.g., DMF vs. DCM) may arise from:
Q. How does the methoxy group in this compound influence chiral integrity during prolonged synthesis?
- Racemization Risk : The electron-donating methoxy group stabilizes the α-carbon, reducing racemization during Fmoc deprotection. Monitor via chiral HPLC (e.g., Chirobiotic T column) .
- Base Sensitivity : Avoid >20% piperidine or prolonged deprotection (>10 minutes) to prevent enantiomerization .
Data Contradiction Analysis
Q. How to interpret conflicting thermal stability data for Fmoc-protected amino acids?
- Method Variance : TGA may show decomposition at 170–190°C , while DSC detects phase transitions (e.g., melting) at lower temperatures. Cross-validate with FTIR to identify decomposition products.
- Sample Preparation : Ensure anhydrous conditions, as moisture lowers observed melting points .
Q. Why do studies report divergent biological activity for peptides incorporating this compound?
- Sequence Context : Activity may vary due to neighboring residues (e.g., charged vs. hydrophobic). Use alanine scanning to isolate contributions .
- Conformational Effects : The methoxy group alters side-chain packing. Characterize via circular dichroism (CD) or X-ray crystallography .
Methodological Guidance
Q. How to design controlled experiments assessing this compound stability under acidic/basic conditions?
Q. What statistical methods are appropriate for analyzing coupling efficiency data?
- ANOVA : Compare means across multiple coupling conditions (e.g., DCC vs. OxymaPure).
- Regression Analysis : Correlize solvent polarity (log P) with yield .
Safety and Compliance
Q. What PPE is required when handling this compound?
- Eye/Face Protection : Safety goggles and face shield during resin cleavage (TFA exposure).
- Respiratory Protection : N95 mask when weighing powdered forms .
Q. How to dispose of waste containing this compound?
- Organic Waste : Collect in halogen-resistant containers for incineration.
- Aqueous Waste : Neutralize with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
